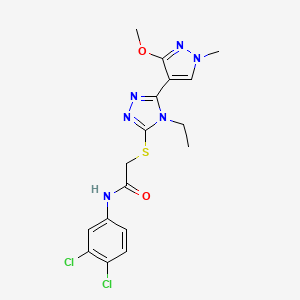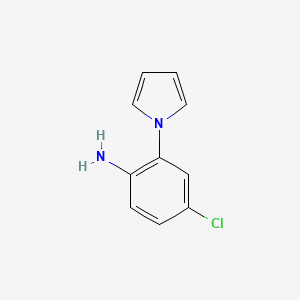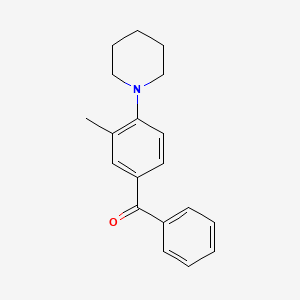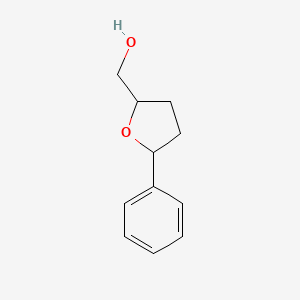![molecular formula C24H25N5O B2835849 N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzenecarboxamide CAS No. 320422-33-1](/img/structure/B2835849.png)
N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzenecarboxamide” is a chemical compound with the molecular formula C23H25N5O2S and a molecular weight of 435.54 . It is also known by its synonyms, which include N-[1-tert-butyl-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzene-1-sulfonamide .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[3,4-d]pyrimidine ring system, which is a pyrazole ring fused to a pyrimidine ring . It also contains a tert-butyl group, a 4-methylphenyl group, and a 4-methylbenzenecarboxamide group .Applications De Recherche Scientifique
Antimicrobial Activity
The compound’s structure suggests potential antimicrobial properties. Researchers have investigated its effects against various bacterial strains. For instance, Compound 4d demonstrated moderate activity with a minimum inhibitory concentration (MIC) of 50 µg/ml against S. aureus , E. faecalis , E. coli , and K. pneumoniae . Additionally, it exhibited weak activity against P. aeruginosa .
Cytotoxicity and Anticancer Potential
Given its unique pyrazolo[3,4-d]pyrimidine scaffold, this compound has been evaluated for its cytotoxic effects. Researchers synthesized novel fluorinated pyrazolo[3,4-d]pyrimidines, including derivatives of our compound, and assessed their anticancer properties. These investigations provide valuable insights into potential chemotherapeutic applications .
Stereochemistry Studies
The stereochemistry of the reduction process for N-tert-butyl-4-methylpiperid-3-one , a precursor to our compound, has been explored. Researchers found that the methyl substituent at the 4-C position significantly hindered the axial attack of the reagent during isopropylate reduction. This knowledge informs synthetic strategies and contributes to our understanding of related compounds .
Solvent-Free Synthesis
Efficient synthetic routes are crucial for practical applications. Researchers have reported an efficient one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine (a related compound) in good yield. This solvent-free condensation/reduction sequence provides a sustainable approach for accessing similar structures .
Medicinal Chemistry Prospects
Exploring the pharmacological potential of this compound is essential. Its unique scaffold may serve as a starting point for designing novel drugs targeting specific pathways or receptors. Medicinal chemists are keen on identifying bioactive molecules, and this compound’s structure offers exciting possibilities .
Mécanisme D'action
Target of Action
Similar compounds have been found to target protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Phosphorylation can turn many protein enzymes on or off, thereby altering their function and activity.
Mode of Action
It is generally thought that similar compounds work by binding to their target proteins and altering their function . This can lead to changes in the biochemical pathways that these proteins are involved in.
Biochemical Pathways
They play key roles in regulating cell cycle, cell division, and signal transduction pathways .
Result of Action
By altering the function of protein kinases, this compound could potentially affect a wide range of cellular processes, including cell growth, cell differentiation, and cell death .
Propriétés
IUPAC Name |
N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O/c1-15-6-10-17(11-7-15)20-19-21(27-23(30)18-12-8-16(2)9-13-18)25-14-26-22(19)29(28-20)24(3,4)5/h6-14H,1-5H3,(H,25,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVBQHONCAOQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)NC(=O)C4=CC=C(C=C4)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Bromobenzyl)oxy]benzaldehyde](/img/structure/B2835766.png)
![3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-4-fluorobenzoic acid](/img/structure/B2835769.png)
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2835770.png)
![3-heptyl-8-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2835772.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2835773.png)
![N-(4-methoxyphenyl)-2-({6-oxo-5-[(4-pyrrolidin-1-ylphenyl)sulfonyl]-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/no-structure.png)
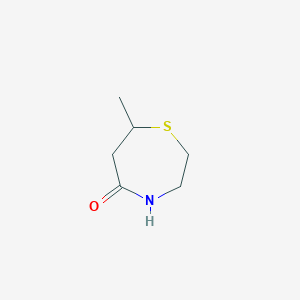
![3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2835780.png)
